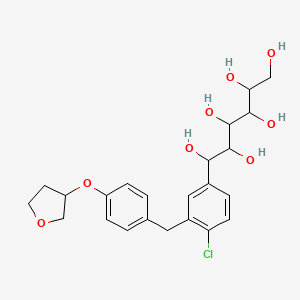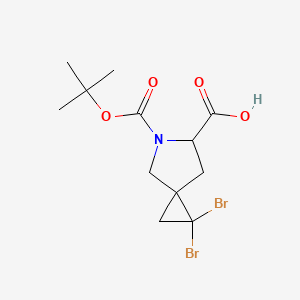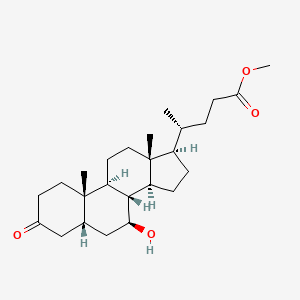
7b-Hydroxy-3-oxo-5b-cholan-24-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7beta-Hydroxy-3-ketocholanoate is a chemical compound with the molecular formula C25H40O4 and a molecular weight of 404.58 g/mol . It is a derivative of cholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats in the human body. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7beta-Hydroxy-3-ketocholanoate typically involves the esterification of 7beta-Hydroxy-3-ketocholanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
While specific industrial production methods for Methyl 7beta-Hydroxy-3-ketocholanoate are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely use continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product would then be purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 7beta-Hydroxy-3-ketocholanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7beta position can be oxidized to form a ketone.
Reduction: The ketone group at the 3 position can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group results in the formation of 7-keto-3-ketocholanoate.
Reduction: Reduction of the ketone group results in the formation of 3beta-Hydroxy-7beta-Hydroxycholanoate.
Substitution: Substitution reactions can yield various esters or ethers depending on the nucleophile used.
Scientific Research Applications
Methyl 7beta-Hydroxy-3-ketocholanoate has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the study of bile acids and their derivatives.
Biology: The compound is used in studies related to lipid metabolism and bile acid pathways.
Medicine: Research involving this compound can provide insights into the role of bile acids in liver diseases and gastrointestinal disorders.
Industry: It is used in the development of pharmaceuticals and nutraceuticals that target bile acid pathways.
Mechanism of Action
The mechanism of action of Methyl 7beta-Hydroxy-3-ketocholanoate involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. The compound can modulate the activity of enzymes such as cholesterol 7alpha-hydroxylase, which is crucial for bile acid synthesis. It can also interact with nuclear receptors like the farnesoid X receptor (FXR), influencing gene expression related to lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: The parent compound of Methyl 7beta-Hydroxy-3-ketocholanoate, involved in fat digestion.
Chenodeoxycholic Acid: Another bile acid with similar functions but different hydroxylation patterns.
Ursodeoxycholic Acid: Used in the treatment of certain liver diseases and has a different hydroxylation pattern.
Uniqueness
Methyl 7beta-Hydroxy-3-ketocholanoate is unique due to its specific hydroxylation and esterification, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions makes it a versatile compound for research applications .
Properties
Molecular Formula |
C25H40O4 |
|---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,21+,23+,24+,25-/m1/s1 |
InChI Key |
XHRLTYUHWGHDCJ-JFRFJXPMSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


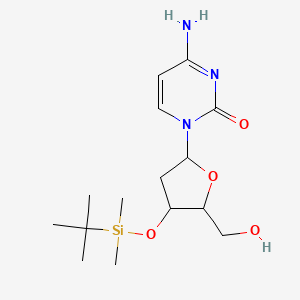
![(S)-3-[[5-(4-Boc-2-methyl-1-piperazinyl)-2-pyridyl]amino]-5-bromo-1-methylpyridin-2(1H)-one](/img/structure/B12286502.png)

![4-azido-2,3,5,6-tetrafluoro-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B12286518.png)
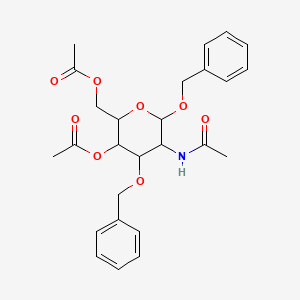
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12286527.png)

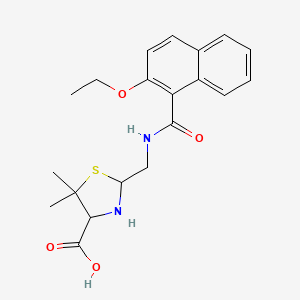

![L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B12286557.png)


